

Berberine Ursodeoxycholate: A Comparative Review of Clinical Trial Outcomes in Metabolic Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Berberine Ursodeoxycholate*

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A deep dive into the clinical evidence for **Berberine Ursodeoxycholate** (B-UDCA) in Non-Alcoholic Fatty Liver Disease (NAFLD) and Type 2 Diabetes (T2D), benchmarked against its constituent components, Berberine and Ursodeoxycholic Acid (UDCA).

Berberine Ursodeoxycholate (B-UDCA), a novel ionic salt combining berberine and ursodeoxycholic acid, is emerging as a promising therapeutic agent for metabolic diseases. This guide provides a comprehensive comparison of the clinical trial outcomes of B-UDCA with its individual components, offering researchers, scientists, and drug development professionals a data-driven perspective on its potential.

Executive Summary

Clinical evidence suggests that **Berberine Ursodeoxycholate** offers a multi-faceted approach to treating complex metabolic disorders like Non-Alcoholic Fatty Liver Disease (NAFLD), its more severe form Non-Alcoholic Steatohepatitis (NASH), and Type 2 Diabetes (T2D). The synergistic action of its components—the AMP-activated protein kinase (AMPK) activating properties of berberine and the cytoprotective and anti-inflammatory effects of ursodeoxycholic acid—appears to yield significant improvements in glycemic control, liver health, and cardiometabolic parameters. While direct head-to-head trials are lacking, this review synthesizes data from separate clinical investigations to draw comparative insights.

Data Presentation: Comparative Tables

Non-Alcoholic Fatty Liver Disease (NAFLD) / Non-Alcoholic Steatohepatitis (NASH)

Parameter	Berberine Ursodeoxycholate (B-UDCA)	Berberine	Ursodeoxycholic Acid (UDCA)
Study Population	Presumed NASH and T2D[1][2][3]	NAFLD[4][5]	NASH[6][7]
Dosage	1000 mg twice a day[1][2][3]	0.5g three times a day[5]	13-15 mg/kg/d[6]; 23- 28 mg/kg/day
Treatment Duration	18 weeks[1][2][3]	16 weeks[5]	2 years[6]; 6 months
Liver Fat Content	Significant reduction (-4.8% absolute decrease, p=0.011)[1] [2][3]	Significant reduction (52.7% vs 36.4% in control, p=0.008)[5]	No significant difference compared to placebo[6]
ALT	Significant reduction[1]	Significant reduction in some studies[8]; no significant change in others[4]	Significant reduction in ALT levels (p=0.007) in a meta- analysis[8]. No significant improvement in histology[6].
GGT	Significant reduction[1]	-	Improved GGT levels[9]
Weight Loss	Significant weight loss (-3.5kg vs -1.1kg with placebo, p=0.012)[1]	Improvement in body weight[5]	Body weight was stable[6]
Histological Improvement	Preclinical evidence of significant improvement in fibrosis and NAS score[10]	-	No significant difference in steatosis, necroinflammation, or fibrosis[6]

Type 2 Diabetes (T2D)

Parameter	Berberine Ursodeoxycholate (B-UDCA)	Berberine	Ursodeoxycholic Acid (UDCA)
Study Population	T2D inadequately controlled with diet and exercise[11][12][13]	T2D and chronic liver disease[14]	T2D[15][16][17]
Dosage	500 mg or 1000 mg twice daily[11][12][13]	-	1500 mg/day[16][17]
Treatment Duration	12 weeks[11][12][13]	12 weeks[14]	8 weeks[16][17]
HbA1c Reduction	Significant dose-dependent reduction (-0.7% for 500mg, -1.0% for 1000mg)[11][12][13]	Significant reduction when added to sitagliptin[14]	No statistically significant change, but an average decrease observed[16][17]
Fasting Plasma Glucose	Significant reduction (-13.0 mg/dL for 500mg, -18.4 mg/dL for 1000mg)[12]	-	-
HOMA-IR	Reduction in the 1000 mg group[11]	Improvement in HOMA-IR index ($p < 0.001$) in NAFLD patients[4]	-
Lipid Profile	Reductions in lipids in the 1000 mg group[12]	Improved serum lipid profiles in NAFLD patients[5]	-
Body Mass Index (BMI)	-	-	Significant reduction ($p = 0.024$)[16]

Experimental Protocols

B-UDCA Phase 2 Trial in Presumed NASH and T2D (NCT03656744)[2][3]

- Study Design: A prospective, randomized, double-blind, placebo-controlled trial.
- Participants: 100 subjects with fatty liver disease and type 2 diabetes.
- Intervention: Participants were randomized to receive one of two doses of B-UDCA (HTD1801) or a placebo orally for 18 weeks.
- Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).
- Secondary Endpoints: Improvement in glycemic control, changes in liver-associated enzymes, safety, and tolerability.

B-UDCA Phase 2 Trial in T2D (NCT06411275)[12]

- Study Design: A phase 2 double-blind, placebo-controlled, 12-week randomized clinical trial.
- Participants: 113 patients in China with T2D who had a hemoglobin A1c (HbA1c) level of 7.0% to 10.5% and a fasting plasma glucose (FPG) level less than 250.5 mg/dL after at least 8 weeks of diet and exercise.
- Intervention: Patients were randomized (1:1:1) to receive placebo, B-UDCA 500 mg twice daily, or B-UDCA 1000 mg twice daily.
- Primary Endpoint: Change in HbA1c level from baseline to week 12.

Berberine Clinical Trial in NAFLD (NCT00633282)[5]

- Study Design: A randomized, parallel-controlled, open-label clinical trial.
- Participants: 184 eligible patients with NAFLD.
- Intervention: Participants were randomly assigned to one of three groups for 16 weeks: (i) lifestyle intervention (LSI), (ii) LSI plus pioglitazone (PGZ) 15mg daily, and (iii) LSI plus berberine 0.5g three times a day.

- Outcome Measures: Hepatic fat content (HFC), serum glucose and lipid profiles, and liver enzymes were assessed before and after treatment.

UDCA Clinical Trial in T2DM (NCT05416580)[16][18]

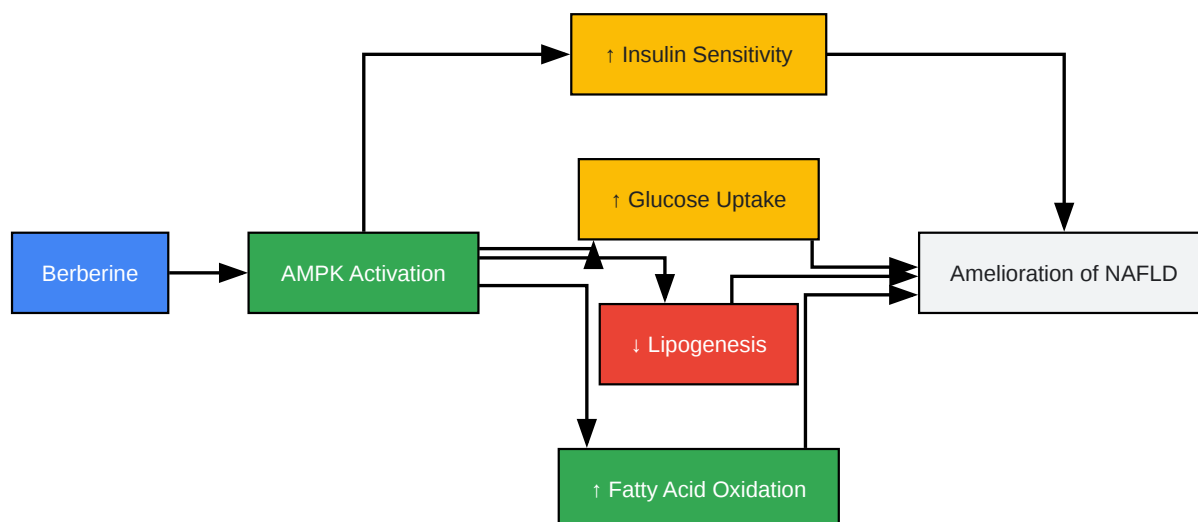
- Study Design: A prospective, double-blind, placebo-controlled clinical study.
- Participants: 60 patients with T2DM.
- Intervention: Subjects were randomly allocated to receive either 500 mg tablets of UDCA or placebo three times per day (total dose of 1500 mg/day) for eight weeks.
- Outcome Measures: Anthropometric and clinical measurements, as well as biochemical analyses, were conducted at the beginning and end of the study.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of **Berberine Ursodeoxycholate** are attributed to the distinct yet complementary mechanisms of its two components.

Berberine's Mechanism of Action

Berberine primarily acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[18][19] Activation of AMPK leads to a cascade of beneficial metabolic effects, including improved insulin sensitivity, increased glucose uptake, and reduced lipid synthesis.[11][18] In the context of NAFLD, berberine has been shown to suppress de novo lipogenesis and increase fatty acid β -oxidation.[18]

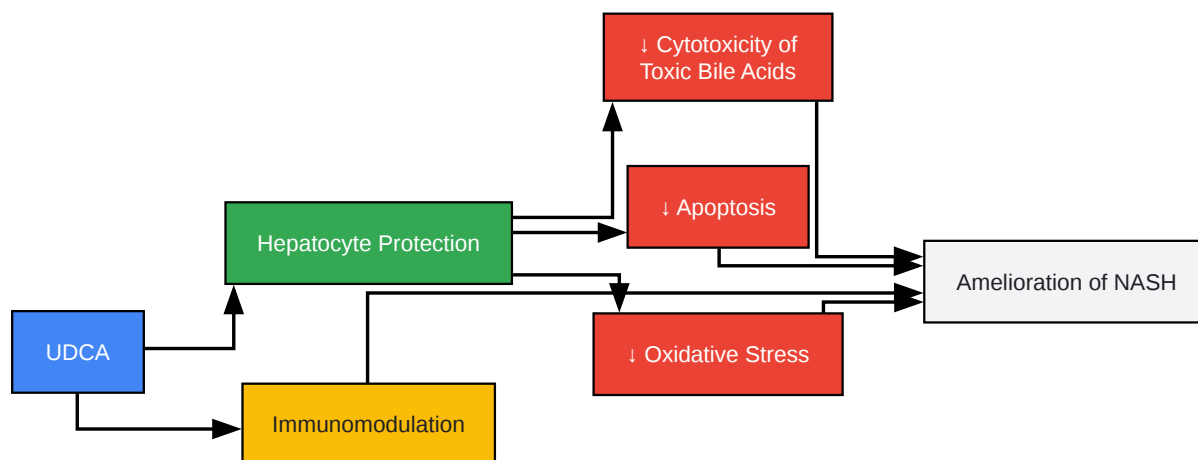


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Caption: Berberine's activation of AMPK and its downstream metabolic effects.

Ursodeoxycholic Acid's Mechanism of Action

UDCA is a hydrophilic bile acid that protects hepatocytes from the cytotoxic effects of more hydrophobic endogenous bile acids.[20] Its mechanisms in liver disease are multifaceted and include anti-apoptotic effects, reduction of oxidative stress, and immunomodulatory properties. [20][21] In NASH, UDCA is thought to work by stabilizing cell membranes and reducing inflammation.[20]

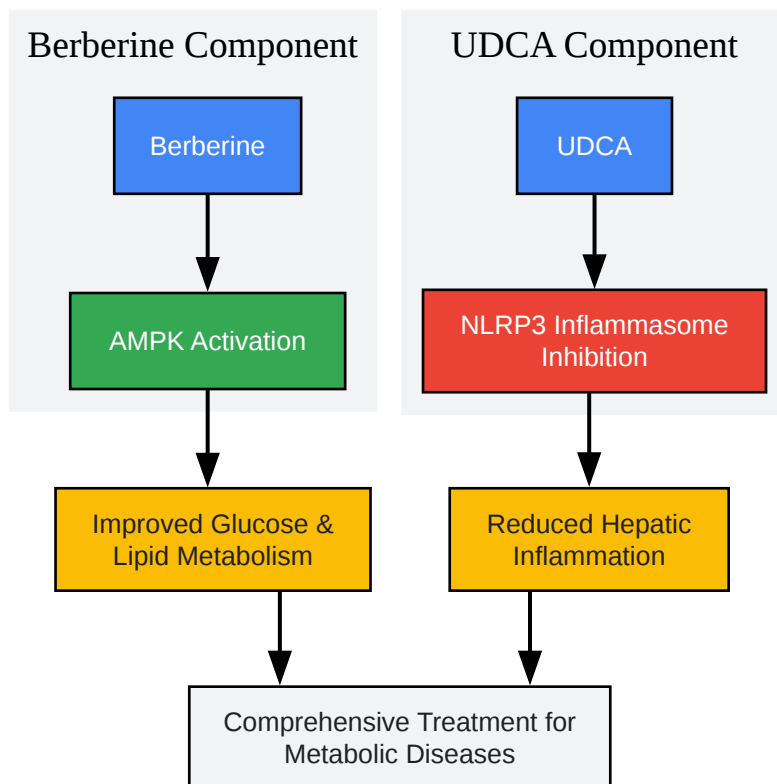


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Caption: UDCA's protective and immunomodulatory effects on hepatocytes.

Berberine Ursodeoxycholate's Dual Mechanism

B-UDCA is a first-in-class gut-liver anti-inflammatory metabolic modulator that leverages the synergistic effects of its two components.[19] It provides a unique dual mechanism of action involving both AMPK activation and inhibition of the NLRP3 inflammasome, a key mediator of inflammation in metabolic diseases.[19] This dual action addresses multiple facets of metabolic syndrome, including hyperglycemia, insulin resistance, dyslipidemia, and hepatic inflammation. [22]



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Caption: The dual mechanism of action of **Berberine Ursodeoxycholate**.

Conclusion and Future Directions

Berberine Ursodeoxycholate has demonstrated significant potential in clinical trials for improving key markers of NAFLD/NASH and T2D. Its dual mechanism of action, targeting both metabolic dysregulation and inflammation, positions it as a promising candidate for treating these complex and often intertwined conditions. The data suggests that B-UDCA may offer superior efficacy compared to its individual components, particularly in the context of liver fat reduction and glycemic control.

However, the current evidence is largely based on phase 2 trials. Larger, long-term phase 3 studies are needed to confirm these findings and to evaluate the impact of B-UDCA on hard clinical endpoints such as liver fibrosis progression, cardiovascular events, and mortality. Furthermore, direct head-to-head comparative trials with berberine and UDCA, as well as other existing therapies, would provide a clearer understanding of its relative efficacy and place in the therapeutic landscape. The favorable safety profile observed in the trials to date is encouraging for its continued development.

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- To cite this document: BenchChem. [Berberine Ursodeoxycholate: A Comparative Review of Clinical Trial Outcomes in Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831510#berberine-ursodeoxycholate-comparative-review-of-clinical-trial-outcomes]

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